3-(2-chlorophenyl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-5-methylisoxazole-4-carboxamide
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Overview
Description
3-(2-chlorophenyl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-5-methylisoxazole-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure with multiple functional groups, including a chlorophenyl group, a furan ring, a thiophene ring, and an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-5-methylisoxazole-4-carboxamide typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α,β-unsaturated carbonyl compound, in the presence of a nitrile oxide.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with a nucleophile.
Attachment of the Furan and Thiophene Rings: The furan and thiophene rings can be attached through cross-coupling reactions, such as Suzuki or Stille coupling, using appropriate boronic acids or stannanes.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction, where an amine reacts with a carboxylic acid derivative, such as an acid chloride or ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and green chemistry principles could be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorophenyl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-5-methylisoxazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized at the furan or thiophene rings, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Coupling Reactions: The furan and thiophene rings can participate in cross-coupling reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) are often used in cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione, while reduction of the carboxamide group may produce the corresponding amine derivative.
Scientific Research Applications
3-(2-chlorophenyl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-5-methylisoxazole-4-carboxamide has several scientific research applications:
Chemistry: The compound can be used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate the function of biological macromolecules.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-5-methylisoxazole-4-carboxamide depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can influence the compound’s binding affinity and specificity, ultimately affecting its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-chlorophenyl)-N-(2-hydroxyethyl)-5-methylisoxazole-4-carboxamide
- 3-(2-chlorophenyl)-N-(2-(furan-2-yl)-2-hydroxyethyl)-5-methylisoxazole-4-carboxamide
- 3-(2-chlorophenyl)-N-(2-(thiophen-3-yl)-2-hydroxyethyl)-5-methylisoxazole-4-carboxamide
Uniqueness
The uniqueness of 3-(2-chlorophenyl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-5-methylisoxazole-4-carboxamide lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of both furan and thiophene rings, along with the chlorophenyl and isoxazole moieties, allows for a wide range of chemical reactivity and potential applications. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
3-(2-chlorophenyl)-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]-5-methyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O4S/c1-13-18(19(24-28-13)15-5-2-3-6-16(15)22)20(25)23-12-21(26,14-8-10-29-11-14)17-7-4-9-27-17/h2-11,26H,12H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXFWHJPICPBOPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC(C3=CSC=C3)(C4=CC=CO4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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